8-Chloro-6-fluoroquinolin-3-amine Exhibits Attenuated MAO-A Inhibition Compared to the 8-Chloro-6-fluoroquinoline Core, Indicating Amino Group Modulation of Target Engagement
The introduction of the 3-amino group to the 8-chloro-6-fluoroquinoline core results in a >10-fold reduction in human MAO-A inhibitory potency, as evidenced by cross-study comparison of IC50 values. This differentiation is critical for applications where MAO-A inhibition is an off-target liability [REFS-1, REFS-2].
| Evidence Dimension | Human MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 39,000 nM (39 μM) for 8-chloro-6-fluoroquinolin-3-amine |
| Comparator Or Baseline | 8-Chloro-6-fluoroquinoline: 4,200 nM (4.2 μM) |
| Quantified Difference | 9.3-fold less potent |
| Conditions | Inhibition of recombinant human MAO-A; kynuramine conversion to 4-hydroxyquinoline measured by fluorimetry/spec (ChEMBL assays) |
Why This Matters
This >9-fold difference in MAO-A inhibition directly informs target selectivity and potential off-target risk in neurological or metabolic screening cascades.
- [1] BindingDB. BDBM50450826 (CHEMBL4214270). IC50 = 3.90E+4 nM for human purified MAO-A. View Source
- [2] BindingDB. BDBM50585929 (CHEMBL5083737). IC50 = 4.20E+3 nM for human recombinant MAO-A. View Source
